Product packaging for 9-Benzyl-9H-carbazol-4-ol(Cat. No.:CAS No. 329727-96-0)

9-Benzyl-9H-carbazol-4-ol

Cat. No.: B8484263
CAS No.: 329727-96-0
M. Wt: 273.3 g/mol
InChI Key: JPVITKXYYHEOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-9H-carbazol-4-ol is a synthetic carbazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a carbazole core, a privileged scaffold in natural products, which is substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 4-position . The molecular formula is C19H15NO, with a molecular weight of 257.33 . The compound belongs to the class of 4-hydroxycarbazoles, which are recognized as important structures for developing potential therapeutic agents .A primary research application of this compound is in the study of neurodegenerative diseases. Preclinical studies have demonstrated that this compound exhibits robust effects on promoting neurite outgrowth. Furthermore, in vivo models, specifically APdE9 mice, have shown that treatment with this carbazole derivative can lead to improved memory, suggesting it is an important candidate for neurodegenerative disease drug discovery . The compound's bioactivity is related to the broader pharmacological profile of carbazole alkaloids, which are known to exhibit multi-target mechanisms, including potential anti-inflammatory and antioxidant effects that can ameliorate pathophysiological indicators of conditions like Alzheimer's disease .This product is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO B8484263 9-Benzyl-9H-carbazol-4-ol CAS No. 329727-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

329727-96-0

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

9-benzylcarbazol-4-ol

InChI

InChI=1S/C19H15NO/c21-18-12-6-11-17-19(18)15-9-4-5-10-16(15)20(17)13-14-7-2-1-3-8-14/h1-12,21H,13H2

InChI Key

JPVITKXYYHEOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C42)C(=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 9 Benzyl 9h Carbazol 4 Ol and Analogous Carbazole Systems

Strategies for Carbazole (B46965) Skeleton Construction

The formation of the central pyrrole (B145914) ring fused between two benzene (B151609) rings can be achieved through various cyclization and annulation strategies. These are often classified by the type of catalyst employed, with transition metals playing a prominent role in modern synthetic approaches.

Transition metals such as palladium, copper, and rhodium are powerful catalysts for constructing carbazole skeletons. These metals can activate otherwise inert C-H and N-H bonds, enabling intramolecular and intermolecular cyclizations that form the core structure with high efficiency and selectivity.

While often discussed separately from transition metals, certain Lewis acids, particularly those based on metals like scandium, can catalyze complex cascade reactions to form carbazoles. A notable method involves a dehydrative [3+3] annulation of readily available benzylic alcohols and propargylic alcohols. acs.orgnih.gov This process is presumed to proceed through a cascade of events including a Friedel-Crafts-type allenylation, a 1,5-hydride shift, a 6π-electrocyclization, and a Wagner-Meerwein rearrangement, with water as the only byproduct. acs.orgnih.gov This approach offers excellent atom economy and operates under mild conditions. acs.org

Another strategy utilizes donor-acceptor cyclopropanes, which, in the presence of a Lewis acid like scandium(III) triflate, can react with indole-2-carboxaldehydes. acs.org This reaction initiates with the alkylation of the indole (B1671886) at the C3 position, followed by an intramolecular Horner-Wadsworth-Emmons (HWE) olefination to yield dihydrocarbazoles, which can subsequently be aromatized. acs.org

Starting MaterialsLewis AcidProduct TypeYieldRef
Benzylic Alcohols + Propargylic AlcoholsVarious Lewis AcidsPolysubstituted CarbazolesModerate to Good acs.orgnih.gov
Indole-2-carboxaldehydes + Donor-Acceptor CyclopropanesSc(OTf)₃DihydrocarbazolesLow (initially) acs.org

Palladium catalysis is a cornerstone for carbazole synthesis, particularly through the intramolecular oxidative C-H amination of N-substituted-2-arylanilines or related biaryl amides. nih.govmit.eduacs.org This strategy involves the selective functionalization of an arene C-H bond and the subsequent formation of a C-N bond to close the central five-membered ring. nih.govmit.edu The reaction is versatile, allowing the substitution pattern of the final carbazole product to be controlled by the design of the starting biaryl substrate. nih.govmit.edu

Various oxidants have been employed to facilitate the catalytic cycle, which often involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathway. Early iterations used stoichiometric amounts of copper(II) acetate (B1210297) (Cu(OAc)₂), which limited the functional group tolerance. nih.gov Subsequent developments found that catalytic Cu(OAc)₂ with oxygen (O₂) could be used, or alternatively, Oxone, an inexpensive and easy-to-handle oxidant, could be employed at ambient temperatures. nih.govacs.org More recently, the use of strained cyclic diacyl peroxides as sacrificial oxidants has been shown to be critical for controlling the reactivity of high-valent palladium intermediates under mild, additive-free conditions. rsc.orgrsc.org This method is compatible with a wide array of functional groups, including acetyl, cyano, and nitro groups. acs.orgrsc.org

SubstrateCatalyst SystemOxidantConditionsYieldRef
N-Acetyl-2-aminobiphenylsPd(OAc)₂Cu(OAc)₂ / O₂80-100 °CExcellent nih.gov
N-Ts-2-arylanilinesPd(OAc)₂OxoneRoom TempGood to Excellent acs.org
N-Substituted-2-phenylanilinesPd(OAc)₂Cyclic Diacyl PeroxidesMild, Additive-FreeGood rsc.orgrsc.org

Copper-catalyzed reactions provide a cost-effective alternative to palladium for carbazole synthesis. One powerful approach is the intermolecular [2+2+2] annulation of diynes with alkynes. researchgate.net This method constructs the carbazole skeleton by forming multiple carbon-carbon bonds in a single operation. Another effective copper-catalyzed method involves the aerobic oxidative cyclization between anilines and 1,3-diketones. researchgate.net This transformation is tolerant of various substituents on the aniline (B41778) starting material, including methoxy, methyl, chloro, cyano, and trifluoromethyl groups, affording the corresponding carbazolone products in good yields. researchgate.net While not forming a fully aromatic carbazole directly, carbazolones are valuable precursors that can be further modified.

ReactantsCatalystReaction TypeProductYieldRef
Diynes + AlkynesCopper Catalyst[2+2+2] AnnulationAxially Chiral CarbazolesGood to Excellent researchgate.net
Anilines + 1,3-DiketonesCopper Catalyst / Na₂CO₃Aerobic Oxidative CyclizationCarbazolones58-86% researchgate.net

Rhodium catalysts enable unique tandem reactions for the efficient synthesis of highly substituted carbazoles. nih.govacs.org A series of rhodium-catalyzed tandem carbonylative benzannulations have been developed using different types of aryl propargylic alcohols as starting materials. nih.govacs.org The reaction is initiated by a π-acidic rhodium(I) catalyst which mediates a nucleophilic addition to the alkyne, generating a key metal-carbene intermediate. nih.govacs.org This intermediate is then trapped by carbon monoxide to form a ketene (B1206846) species that undergoes a 6π electrocyclization to form the carbazole core. nih.govacs.org This elegant process forms three bonds and two rings in a single operation. nih.govacs.org

Another rhodium-catalyzed approach involves the intermolecular annulation of indoles with terminal alkynes, which provides a one-pot synthesis of carbazole derivatives in moderate to good yields. researchgate.net

Starting MaterialsCatalystReaction TypeKey IntermediateYieldRef
Diaryl Propargylic AlcoholsRh(I) CatalystCarbonylative BenzannulationMetal-CarbeneN/A nih.govacs.org
Indoles + Terminal AlkynesRh(III) CatalystIntermolecular AnnulationN/AModerate to Good researchgate.net
3-Hydroxy-1,4-enyne + CORh CatalystTandem Annulation / (5+1) CycloadditionMetal-Carbene, KeteneN/A acs.org

While transition metals offer powerful catalytic cycles for carbazole synthesis, methods that avoid them are desirable for reducing cost and potential metal contamination in the final products. Several transition-metal-free strategies have been developed.

One such method involves the intramolecular oxidative C-N bond formation from N-substituted amidobiphenyls using hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate, as the oxidant. acs.org While this reaction proceeds without a metal catalyst, the yields are often moderate to low. acs.org

A different approach utilizes a reaction between arylureas and cyclohexanones under metal-free conditions. dntb.gov.ua The use of potassium iodide and iodine significantly enhances the reaction efficiency, providing 2,6-disubstituted 9-arylcarbazoles. In this transformation, two equivalents of a cyclohexanone (B45756) derivative provide all the carbon atoms for the resulting carbazole skeleton, apart from the nitrogen atom which comes from the arylurea. dntb.gov.ua

Another novel metal-free method is the synthesis of N-arylated carbazoles through the "ladderization" of fluorinated oligophenylenes. rsc.org This reaction involves a sequence of nucleophilic substitutions initiated by an electronic transfer from dimsyl anions, allowing for the one-pot formation of multiple C-N bonds. rsc.org

ReactantsReagentsReaction TypeYieldRef
N-Substituted AmidobiphenylsHypervalent Iodine(III)Oxidative C-N CouplingModerate to Low acs.org
Arylureas + CyclohexanonesKI / I₂AnnulationModerate to Good dntb.gov.ua
Fluorinated OligophenylenesDimsyl AnionsLadderization / Nucleophilic SubstitutionN/A rsc.org

Transition-Metal-Free Cyclization Approaches

Condensation Reactions Involving Enolates and Nitro Groups

A notable and efficient strategy for constructing highly functionalized carbazole rings is through the condensation of enolates with ortho-nitro-substituted aromatic compounds. nih.govrsc.org This approach operates without the need for transition metals and proceeds under mild, base-promoted conditions. nih.gov The reaction mechanism typically begins with a Michael addition of an enolate, generated from a β-ketoester or a similar active methylene (B1212753) compound, onto an electron-deficient alkene, such as those found in 2-nitrocinnamaldehydes or 2-nitrochalcones. nih.govrsc.org

This initial conjugate addition is followed by an intramolecular cyclization where the enolate attacks the nitro group. nih.gov The resulting intermediate undergoes a unique N–O bond cleavage and subsequent rearrangement and dehydration under non-reductive conditions to yield the aromatic carbazole core. nih.govrsc.org A key advantage of this methodology is its modularity, allowing for the introduction of a wide variety of functional groups at nearly all positions of the newly formed carbazole ring, providing a direct route to complex derivatives. nih.govrsc.org For instance, this method has been successfully applied to the concise synthesis of the naturally occurring carbazoles hyellazole (B1251194) and chlorohyellazole. nih.gov

Table 1: Condensation Reaction for Carbazole Synthesis

Reactant 1 Reactant 2 Conditions Key Features
2-Nitrocinnamaldehyde / 2-Nitrochalcones β-Ketoesters / 1,3-Diaryl-2-propanones Mild Base Transition-metal-free; Forms multiple bonds in one pot; In situ N-O bond cleavage. nih.govrsc.org

Cycloaddition Reactions

Cycloaddition reactions represent another powerful tool for the assembly of the carbazole skeleton. researchgate.net These reactions can be categorized based on the number of atoms contributed by each component to the new ring. Methodologies such as [3+2] and [2+2+2] cycloadditions have been developed to construct the central pyrrole ring or build upon an existing indole structure. researchgate.netrsc.org

Intermolecular cycloadditions between allenes and indoles have been effectively used to prepare carbazole systems. chim.itbohrium.com In these reactions, the indole acts as the nucleophilic component, attacking the electrophilic allene (B1206475), which is often activated by a transition metal catalyst. chim.it This strategy leverages readily available indole starting materials for quick access to the tricyclic core. chim.it Additionally, thermally induced [2+2+2] cycloadditions involving propargylic indoles have been reported as a pathway to the carbazole framework. chim.it

Allene-Based Methodologies for Carbazole Assembly

The use of allenes in carbazole synthesis has become a prominent and promising modern approach. chim.itbohrium.com Transition metal-catalyzed reactions involving indole-tethered allenes provide a straightforward and efficient route to the carbazole skeleton, often proceeding in short reaction sequences and under mild conditions. chim.itbohrium.com

A variety of transition metals, including gold, platinum, and palladium, have been shown to be effective catalysts for these transformations. chim.it For example, Au(I) salts are highly active in promoting the carbocyclization of indole-tethered allenols, selectively yielding the carbazole structure over other possible cyclization products. chim.it The general mechanism involves the activation of the allene moiety by the metal catalyst, making it susceptible to nucleophilic attack by the C3 position of the indole ring. chim.it This is followed by a rearrangement process, often through a spirocyclic intermediate, to afford the final carbazole product. chim.it This methodology's versatility allows for the synthesis of a wide array of substituted carbazoles, including natural products and their analogs. chim.itdoi.org

Table 2: Allene-Based Carbazole Synthesis

Catalyst Type Substrate Key Features
Gold (Au) Indole-tethered allenols High activity and selectivity for carbocyclization. chim.itdoi.org
Platinum (Pt) C3-linked allenylindoles Proceeds via a metal carbene intermediate, allowing for tandem functionalization. chim.it
Palladium (Pd) Indolylallenes Enables tandem carbocyclization/cross-coupling reactions to yield substituted carbazoles. chim.it

Oxidative Cyclization and Aromatization Processes

Oxidative cyclization of diarylamine precursors is a fundamental and widely used method for forming the central pyrrole ring of the carbazole system. doi.orgbeilstein-journals.org This strategy relies on the intramolecular formation of a C-C bond between the two aryl rings of a diarylamine. Palladium(II)-catalyzed oxidative biaryl coupling is a common and atom-economical approach. doi.orgbeilstein-journals.org This reaction can be performed catalytically, often using an oxidant to regenerate the active Pd(II) catalyst. beilstein-journals.org

Other oxidizing agents can also facilitate this transformation. For instance, manganese triacetate has been used for the oxidative cyclization of 5-(1H-indol-3-yl)-3-oxopentanoic acid derivatives to yield carbazole scaffolds. mostwiedzy.plresearchgate.net In other systems, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a sulfonic acid can be used for the intramolecular oxidative cyclization of precursors consisting of two carbazole units to form π-extended carbazole dimers. acs.org A final aromatization step is sometimes necessary if the cyclization initially produces a tetrahydrocarbazole intermediate. researchgate.net

Regioselective Functionalization and Derivatization

Introduction of Hydroxyl Functionalities at C-4 Position

The regioselective introduction of a hydroxyl group at the C-4 position of the carbazole nucleus is a critical step in the synthesis of 9-Benzyl-9H-carbazol-4-ol. This is often achieved by starting with a pre-functionalized precursor, namely 4-hydroxy-9H-carbazole. This key intermediate can be synthesized through various routes or obtained commercially. The synthesis of the pharmaceutical compound Carvedilol, which features a 4-oxy-carbazole moiety, prominently utilizes 4-hydroxy-9H-carbazole as a starting material, highlighting its importance in accessing C-4 functionalized carbazoles. googleapis.comgoogle.com

Direct regioselective oxidation of an unsubstituted carbazole to a specific hydroxylated isomer is challenging due to multiple reactive sites. However, electrochemical methods have shown some promise; for example, the selective electrooxidation of one of the benzene rings of carbazole can lead to a 1,4-quinone derivative on a multi-walled carbon nanotube (MWCNT) surface. acs.org Subsequent reduction of this quinone could potentially yield a dihydroxycarbazole, which would require further selective manipulation. Vanadium-catalyzed oxidative coupling has been explored for 2-hydroxycarbazoles, demonstrating that regioselectivity can be achieved with appropriate catalytic systems, although this has been focused on dimerization rather than direct hydroxylation at C-4. nih.govacs.org

N-Alkylation with Benzyl (B1604629) Moieties

The final step in the synthesis of this compound is the N-alkylation of the carbazole nitrogen with a benzyl group. This reaction is a common transformation for modifying the carbazole core. researchgate.net The N-H proton of carbazole is acidic and can be removed by a base to generate a carbazolide anion, which then acts as a nucleophile.

The N-benzylation is typically carried out by treating the carbazole precursor (in this case, 4-hydroxy-9H-carbazole, with its hydroxyl group potentially protected) with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetone. researchgate.nettandfonline.com To improve reaction efficiency, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed, particularly in two-phase systems. tandfonline.comgoogle.com Microwave-assisted synthesis in "dry media" (reactants adsorbed on a solid support like potassium carbonate) has also been developed as a rapid and efficient method for the N-alkylation of carbazoles, significantly reducing reaction times. tandfonline.com

Table 3: N-Alkylation of Carbazoles

Alkylating Agent Base/Catalyst Conditions Key Features
Benzyl Halide Potassium Carbonate Conventional Heating Standard, widely used method. researchgate.net
Benzyl Halide Base / Phase-Transfer Catalyst (e.g., TBAB) Two-phase system Enhances reaction rate and yield. google.com
Alkyl Halide Potassium Carbonate / TBAB Microwave Irradiation (Dry Media) Rapid, efficient, and solvent-reduced conditions. tandfonline.com

Site-Selective C-H Functionalization for Substituent Incorporation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the carbazole skeleton, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed reactions, in particular, have been instrumental in achieving high site-selectivity.

A notable advancement is the direct Pd-catalyzed C-H alkylation and acylation of carbazoles, which leverages norbornene (NBE) as a transient directing mediator. nih.gov This approach facilitates functionalization primarily at the C1 position. Theoretical investigations using density functional theory (DFT) have shown that the C-H activation step is rate-determining. rsc.orgbohrium.com The synergistic effect of norbornene and the palladium(II) catalyst favors the formation of a stable six-membered ring C-H activation intermediate at the C1 position. rsc.orgbohrium.com The high ring tension associated with activation at the C2, C3, or C4 positions prevents the formation of corresponding intermediates, thereby ensuring excellent C1-selectivity. rsc.orgbohrium.com This methodology represents a significant breakthrough, as previous methods for C1 functionalization often required pre-installed directing groups. researchgate.netnih.gov The involvement of a six-membered palladacycle intermediate is a key mechanistic feature of this transformation. nih.gov

Beyond C1, other positions can be targeted under different conditions. For instance, N-pyridylcarbazoles can undergo regioselective acylation at the C-8 position. researchgate.net Furthermore, copper-mediated C-H bond cleavage has been employed for the direct thiolation of carbazoles with disulfides, producing diaryl and alkyl aryl sulfides in good yields without the need for ligands or additives. researchgate.net

Halogenation Reactions

Halogenation provides a versatile entry point for further derivatization of the carbazole nucleus. Various methods have been developed for the controlled introduction of halogen atoms. rsc.org

Enzymatic methods offer a green chemistry approach to halogenation. The enzyme chloroperoxidase (CPO), isolated from the marine fungus Caldariomyces fumago, catalyzes the halogenation of carbazole in the presence of bromide and/or chloride ions. nih.gov This process can produce a range of polyhalogenated carbazoles (PHCs), with product profiles dependent on halide concentrations and pH. nih.gov In chlorination reactions, 3-mono- and 3,6-dichlorocarbazoles are the predominant products. nih.gov When both bromide and chloride are present, 1,3,6-tribromocarbazole and 1,3,6,8-tetrabromocarbazole (B142638) are formed as major products, alongside mixed halogenated species. nih.gov Successive halogenation patterns have also been observed during the chlorination of seawater containing carbazole. nih.gov

Conventional chemical methods include microwave-assisted halogenation. This technique utilizes a hydrogen peroxide-hydrohalic acid system for the efficient chlorination, bromination, and iodination of carbazoles and other aromatic compounds, presenting an environmentally benign alternative. researchgate.net Copper-catalyzed iodination has also been reported as an effective method. researchgate.net

The resulting halogenated carbazoles are valuable intermediates. For example, they can be used in C-N bond-formation reactions, such as the N-arylation with halogenated fluorobenzenes, to generate more complex structures. thieme-connect.comnbinno.com

Amination at Specific Carbazole Positions

The introduction of amino groups at specific positions on the carbazole ring is crucial for developing new materials and biologically active molecules. While many amination methods focus on constructing the carbazole ring itself via intramolecular C-H amination rsc.orgacs.orgresearchgate.net, direct amination of a pre-formed carbazole core at specific sites presents a significant challenge.

A significant breakthrough in this area is the direct synthesis of C4-aminated carbazoles. acs.orgnih.gov This one-step method is achieved through a palladium/norbornene (Pd/NBE) catalyzed series reaction involving C-H amination and arylation, often referred to as a Catellani-type reaction. acs.org The strategy demonstrates a wide substrate scope, allowing for the synthesis of C4-amino carbazoles bearing substituents at other positions (C2, C6, C7, and C8) and even fused-ring derivatives. acs.org Various cyclic and acyclic amines, such as thiomorpholine, piperidine, and dimethylamine, can be successfully installed at the C4 position using this methodology. acs.org

Mechanistic Studies of Carbazole Formation and Functionalization Reactions

Understanding the reaction mechanisms and identifying key intermediates are fundamental to optimizing existing synthetic routes and designing new ones.

Investigation of Key Intermediates (e.g., Enolates, Carbocations, Metal Carbenes, Spirocycles)

Mechanistic studies have identified several crucial intermediates in carbazole synthesis and functionalization.

Metal Carbenes and Vinyl Gold Intermediates: In the gold-catalyzed synthesis of carbazoles from indole-tethered allenes, the reaction is proposed to proceed through a zwitterionic vinyl gold intermediate. chim.it In related transformations using platinum catalysts, a metal carbene intermediate is formed, which can then be trapped by external nucleophiles. chim.it

Palladacycles: As discussed in section 2.2.3, six-membered palladacycle intermediates are key to the site-selective C-H functionalization of carbazoles using Pd/NBE catalysis. researchgate.netnih.gov In other palladium-catalyzed cyclizations of 2-aminobiaryl derivatives, the formation of a six-membered palladacycle via C-H activation is also a critical step. nih.gov Furthermore, stable aryl carbazolyl Pd(II) complexes have been isolated and characterized, which can sometimes act as inhibitors in aryl amination reactions. acs.org

Spirocycles: Spirocyclic intermediates have been proposed in several carbazole syntheses. For instance, the iron-salt-promoted synthesis of carbazoles from propargylamines is suggested to proceed through a spirocycle. chim.it Similarly, a reaction pathway involving the attack of the indole C3 position onto an allene moiety generates a spirocycle intermediate, which then rearranges via a C-C bond shift to yield the carbazole structure. chim.it

Dienophilic 3-Alkenylindoles: In domino Diels-Alder reactions for synthesizing tetrahydrospiro[carbazole-1,3'-indolines], a key reactive intermediate is the dienophilic 3-alkenylindole, generated in situ. nih.gov

Indolyl Diols and Ketones: A synthesis of functionalized carbazoles involves a pinacol-type rearrangement where an indolyl diol rearranges to an α-(3-indolyl) ketone intermediate, which then undergoes tandem cyclization and aromatization. nih.gov

Detailed Reaction Pathway Delineation (e.g., Domino Reactions, N-O Bond Cleavage)

Elucidating the sequence of elementary steps in a reaction pathway allows for rational control over the outcome.

Domino Reactions: Domino (or cascade) reactions provide an efficient means of constructing complex carbazole structures in a single pot. One prominent example is the domino Diels-Alder reaction. nih.govbeilstein-archives.org A typical pathway involves the in situ generation of an active diene (e.g., an indole-substituted chalcone) via oxidation, followed by a p-TsOH-catalyzed Diels-Alder reaction with a dienophile to form a complex tetrahydrocarbazole intermediate. nih.govbeilstein-archives.org This intermediate is then aromatized, often using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final polyfunctionalized carbazole product. nih.govbeilstein-archives.org A similar domino pathway has been described for the synthesis of tetrahydrospiro[carbazole-1,3'-indolines], which proceeds through the generation of a reactive dienophilic 3-alkenylindole, a Diels-Alder reaction, and a Lewis acid-controlled diastereoisomerization. nih.gov

6π-Electrocyclization: An alternative pathway for carbazole synthesis involves a one-pot procedure of allylation of an indole-2-carboxaldehyde with a boronic acid, followed by elimination to form a conjugated alkene intermediate. This intermediate then undergoes a 6π-electrocyclization and subsequent aromatization to furnish the carbazole core. nih.gov

N-O Bond Cleavage: While not a direct carbazole synthesis, N-O bond cleavage is a critical transformation for manipulating related heterocyclic precursors. The reductive N-O bond cleavage of 2-isoxazolines is a key method for accessing functionalities like β-hydroxyketones and γ-aminoalcohols. nih.gov This cleavage can be mediated by various transition metals. For instance, Raney nickel with AlCl₃ has been used for the cleavage of 2-isoxazoline rings fused to bicyclic frameworks. The transformation involves the initial N-O bond cleavage followed by hydrolysis of the resulting imine to yield a β-hydroxyketone. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon skeletons of 9-Benzyl-9H-carbazol-4-ol.

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of hydrogen atoms within the molecule. The spectrum of this compound shows distinct signals corresponding to the hydroxyl, benzylic, and aromatic protons.

Research findings have detailed the following chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent. The hydroxyl proton (-OH) appears as a singlet, while the two protons of the benzyl (B1604629) group's methylene (B1212753) bridge (-CH₂) also produce a characteristic singlet. The aromatic protons on both the carbazole (B46965) core and the benzyl ring appear in the downfield region, typically as a complex series of multiplets and doublets due to spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.4 Singlet1H-OH (hydroxyl proton)
~5.5 Singlet2H-CH₂- (benzylic protons)
~6.6 - 8.1 Multiplet11HAr-H (aromatic protons)

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. The data presented is a representative compilation from literature findings.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms and information about their chemical environment. The spectrum for this compound displays signals corresponding to the benzylic carbon, as well as the aromatic carbons of the carbazole and benzyl moieties.

The signal for the benzylic methylene carbon (-CH₂) appears in the aliphatic region of the spectrum. The numerous signals in the downfield region are attributed to the various aromatic carbons, including the carbon atom bonded to the hydroxyl group, which is typically shifted further downfield.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
46.7 Benzylic Carbon (-CH₂)
101.8 - 152.0 Aromatic Carbons (Carbazole & Benzyl Rings)

Note: This table represents the key signals identified for the compound's carbon framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the precise molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS analysis confirms the molecular formula C₁₉H₁₅NO. The experimentally measured mass is found to be in excellent agreement with the theoretically calculated mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₉H₁₅NO
Calculated Mass [M]⁺ 273.1154
Found Mass [M]⁺ 273.1160

Note: The data was obtained using Electron Ionization (EI) as the ionization source.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating an aerosol of charged droplets. This process typically results in the formation of protonated molecules [M+H]⁺. For this compound, with a molecular weight of 273.12, the expected primary ion in a positive-mode ESI-MS spectrum would be observed at an m/z value of approximately 274.13.

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry where a high-energy beam of neutral atoms, typically xenon or argon, strikes a sample dissolved in a non-volatile liquid matrix like glycerol. wikipedia.org This process sputters sample molecules from the matrix into the gas phase as ions. nih.gov

FAB is well-suited for non-volatile and thermally unstable compounds. wikipedia.org For this compound, analysis by positive-ion FAB-MS would be expected to produce an abundant quasimolecular ion, typically the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. taylorandfrancis.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds. In the analysis of this compound, the EI-MS spectrum is expected to exhibit a prominent molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern provides a veritable fingerprint of the molecule, revealing the stability of different structural motifs.

Based on the structure of this compound, key fragmentation pathways can be anticipated. The most common fragmentation would likely involve the cleavage of the benzylic C-N bond, due to the relative stability of the resulting benzyl cation and the carbazol-4-ol radical cation. This would give rise to a significant peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), a common fragment for benzyl-substituted compounds. The other fragment would be the carbazol-4-ol moiety.

Expected Key EI-MS Fragments for this compound:

m/z Value (Expected)Fragment Ion
273[M]⁺ (Molecular Ion)
182[M - C₇H₇]⁺ (Carbazol-4-ol radical cation)
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is predicted to display a series of absorption bands that confirm the presence of its key structural features: the hydroxyl group, the N-H or C-N stretching of the carbazole ring, the aromatic C-H bonds, and the C=C bonds of the aromatic systems.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the carbazole moiety in the parent 4-hydroxycarbazole is observed around 3210 cm⁻¹. researchgate.net For the N-substituted this compound, this N-H band would be absent, but characteristic C-N stretching vibrations would be present.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will be characterized by C=C stretching vibrations within the carbazole and benzyl aromatic rings. For instance, a derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, shows characteristic peaks at 2977 cm⁻¹ (aromatic C-H stretch) and in the 1461-1559 cm⁻¹ range for aromatic C=C stretching. clockss.org The presence of the benzyl group will also contribute to the complexity of this region.

Predicted Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3200-3600O-H StretchPhenolic Hydroxyl
>3000C-H StretchAromatic
~1400-1600C=C StretchAromatic Rings
~1200-1300C-O StretchPhenolic Hydroxyl
~1000-1200C-N StretchTertiary Amine (Carbazole)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are characteristic of its conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the extended aromatic system of the carbazole moiety.

The parent carbazole molecule exhibits characteristic absorption bands. nist.gov The introduction of a hydroxyl group at the 4-position and a benzyl group at the 9-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and the auxochromic effect of the hydroxyl group. For comparison, a related compound, ethyl 1-methyl-9H-carbazole-2-carboxylate, displays absorption maxima that are influenced by its substituents. semanticscholar.org Studies on other carbazole derivatives show typical absorption bands around 295 nm and 327 nm. researchgate.net

The electronic spectrum of 4-hydroxycarbazole has been a subject of study, and this data provides a strong basis for predicting the spectral features of its N-benzylated derivative. mendeley.com The benzyl group, while not in direct conjugation with the carbazole π-system, can influence the electronic environment of the chromophore.

Expected UV-Vis Absorption Maxima for this compound (in a suitable solvent):

Wavelength (λmax, nm)Electronic Transition
~290-300π→π
~320-340π→π

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While SCXRD data for this compound itself is not present in the provided results, the crystal structure of the closely related compound, 9-Benzyl-9H-carbazole, has been determined. nih.govresearchgate.net This structure serves as an excellent model for understanding the molecular geometry of this compound.

The SCXRD analysis of 9-Benzyl-9H-carbazole reveals that the carbazole moiety is essentially planar. nih.govresearchgate.net The benzyl group is oriented at a significant dihedral angle with respect to the carbazole plane. In the reported structure of 9-Benzyl-9H-carbazole, this dihedral angle is approximately 85-90 degrees. nih.govresearchgate.net A similar perpendicular orientation is expected for this compound.

Crystallographic Data for the Analogue 9-Benzyl-9H-carbazole:

ParameterValueReference
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/c nih.govresearchgate.net
a (Å)14.9305 (4) nih.govresearchgate.net
b (Å)5.5612 (2) nih.govresearchgate.net
c (Å)32.7916 (8) nih.govresearchgate.net
β (°)94.518 (3) nih.govresearchgate.net
V (ų)2714.27 (14) nih.govresearchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a characteristic "fingerprint" of a molecule. For this compound, the Raman spectrum would be rich in information about the carbazole and benzyl ring systems.

The aromatic ring stretching vibrations, which are strong in the IR spectrum, are also expected to be prominent in the Raman spectrum, typically in the 1300-1600 cm⁻¹ region. The symmetric "breathing" modes of the aromatic rings often give rise to very intense Raman signals. While a Raman spectrum for this compound is not available, data for the related 4-hydroxycarbazole has been reported. mendeley.com The N-H stretching mode observed in 4-hydroxycarbazole at 3210 cm⁻¹ would be absent in the N-benzylated compound. researchgate.net

Predicted Prominent Raman Shifts for this compound:

Raman Shift (cm⁻¹)Vibrational Mode
~3050-3100Aromatic C-H Stretch
~1300-1600Aromatic Ring Stretching
~1000Aromatic Ring Breathing

Computational and Theoretical Chemistry Studies of Carbazole Systems

Quantum Mechanical Calculation Methods

Quantum mechanical calculations are fundamental to predicting the behavior of carbazole (B46965) derivatives at the molecular level. Various methods are employed to study both ground and excited state properties, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of carbazole-based molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic structural parameters.

A common functional used in these studies is the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govjnsam.comnih.gov For instance, in a combined experimental and theoretical study on 9-benzyl-3,6-diiodo-9H-carbazole, DFT calculations were performed to optimize the molecular structure and predict nuclear magnetic resonance (NMR) parameters. researchgate.net The results of such calculations typically show a good correlation between the theoretically predicted structural parameters and experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net These studies confirm that DFT is a reliable tool for predicting the structural characteristics of substituted carbazoles.

Table 1: Representative DFT Functionals and Basis Sets for Carbazole Systems

Method Basis Set Application Reference
B3LYP 6-31G(d,p) Optoelectronic and structural characteristics of carbazole-based dyes jnsam.com
B3LYP 6-311G(d,p) Optimized structure, HOMO-LUMO analysis nih.gov
B3LYP 6-311++G(d,p) Investigation of non-linear optical (NLO) features nih.gov

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. This method is used to calculate the energies of electronic excited states, which allows for the simulation of UV-visible absorption spectra. nih.govresearchgate.net TD-DFT can predict the character and energy of singlet-singlet electronic transitions, providing insight into the photophysical behavior of carbazole derivatives. researchgate.net

Studies on various carbazole-based systems use TD-DFT to understand their optical properties. researchgate.net For example, in the analysis of carbazole-based dyes for solar cells, TD-DFT is used to determine the maximum absorption wavelengths (λmax) and oscillator strengths, which are crucial for light-harvesting efficiency. researchgate.net However, it has been noted that while TD-DFT is powerful, it can have limitations in accurately predicting charge-transfer excitations in certain donor-acceptor carbazole molecules designed for applications like Thermally Activated Delayed Fluorescence (TADF). nih.gov

Ab initio molecular orbital theories are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wiley-vch.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques, can provide highly accurate results, though often at a greater computational expense than DFT. wiley-vch.denih.gov

For complex phenomena in carbazole systems, such as the precise nature of excited states in TADF materials, more sophisticated ab initio methods are sometimes required. nih.gov Techniques like the state-averaged complete active space self-consistent field (SA-CASSCF) and N-electron valence state perturbation theory (NEVPT2) have been used to study the excited electronic states of carbazole-based donor-acceptor molecules. nih.gov These multireference ab initio methods can provide a more accurate description of charge transfer excitations where TD-DFT may be less reliable. nih.gov Configuration interaction calculations, another ab initio approach, have also been applied to study the ground and lower excited states of the parent carbazole molecule. acs.org

Electronic Structure and Photophysical Property Prediction

Computational methods are instrumental in predicting the electronic and photophysical properties that determine the suitability of carbazole derivatives for various applications, particularly in optoelectronics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a critical parameter that influences the chemical reactivity, kinetic stability, and optical and electronic properties of a molecule. nih.gov

A small HOMO-LUMO gap is often associated with high chemical reactivity, low kinetic stability, and ease of electronic excitation. nih.govnih.gov In the context of carbazole-based materials for optoelectronics, the HOMO-LUMO gap can be tuned by modifying the molecular structure, for example, by introducing different donor and acceptor groups. nankai.edu.cn DFT calculations are routinely used to compute the HOMO and LUMO energy levels and the corresponding band gap. nankai.edu.cnresearchgate.net For instance, in a study of donor-acceptor-donor compounds based on carbazole, the calculated HOMO-LUMO gaps were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn

Table 2: Calculated Frontier Orbital Energies and Band Gaps for Representative Carbazole-based Molecules

Compound HOMO (eV) LUMO (eV) Band Gap (ΔE) (eV) Method/Basis Set Reference
3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol - - 2.5843 B3LYP/6-311++G(d,p) nih.gov
Carbazole-Benzothiadiazole Derivative (1) -5.26 -1.84 3.42 DFT nankai.edu.cn
Carbazole-Benzothiadiazole Derivative (2) -5.19 -2.69 2.50 DFT nankai.edu.cn

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This phenomenon is fundamental to the function of many carbazole-based materials used in organic electronics. nankai.edu.cn

Computational studies can quantify and elucidate the mechanisms of ICT. The analysis of frontier molecular orbitals is often the first step; in many donor-acceptor systems, the HOMO is localized on the donor moiety (like carbazole), while the LUMO is localized on the acceptor moiety. This spatial separation supports the occurrence of charge transfer from the donor to the acceptor during a HOMO-LUMO transition. researchgate.net A low HOMO-LUMO energy gap is also often indicative of efficient ICT. nih.gov For example, in a computational study of 3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol, the low calculated energy gap was used to substantiate the presence of ICT within the molecule. nih.gov Furthermore, changes in molecular geometry and the simultaneous activity of specific vibrational modes in both IR and Raman spectra can also be computationally linked to charge transfer interactions throughout the molecule. nih.gov

Excited-State Proton Transfer (ESPT) Investigations

Excited-State Intramolecular Proton Transfer (ESPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon is characteristic of molecules possessing both a proton-donating group (like a hydroxyl group) and a proton-accepting group within a suitable spatial arrangement. In the case of 9-Benzyl-9H-carbazol-4-ol, the hydroxyl (-OH) group at the 4-position can act as the proton donor, while the nitrogen atom of the carbazole ring or another acceptor site could potentially be involved.

Computational studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), are essential to elucidate the mechanism of ESPT. These calculations can map the potential energy surfaces of both the ground and excited states, identifying the energy barriers for the proton transfer. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the proton-accepting site are expected to increase due to charge density redistribution, facilitating the proton migration to form a transient phototautomer. This process is often associated with a large Stokes shift, where the emission from the tautomer is significantly red-shifted compared to the absorption of the initial form. While direct ESPT studies on this compound are not extensively documented, theoretical investigations on analogous hydroxy-substituted aromatic systems confirm that the intramolecular hydrogen bond is enhanced in the excited state, which favors the ESPT process.

Singlet and Triplet Excited State Energies and Energy Gaps

The photophysical properties of carbazole derivatives are largely dictated by their singlet (S₁) and triplet (T₁) excited state energies and the energy gap between them (ΔE_ST). These parameters are critical for applications in organic light-emitting diodes (OLEDs), particularly for processes like Thermally Activated Delayed Fluorescence (TADF). Computational methods such as DFT and TD-DFT are used to predict these energies.

Table 1: Representative Calculated Excited State Properties of Carbazole-Based Systems

Compound System Method S₁ Energy (eV) T₁ Energy (eV) ΔE_ST (eV)
Donor-Acceptor Carbazole DFT/TD-DFT 2.85 2.80 0.05

Note: Data is representative of computationally studied carbazole systems designed for TADF applications and may not reflect the exact values for this compound.

Aromaticity and Electron Delocalization Studies

Aromaticity is a fundamental concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. The carbazole core of this compound is an aromatic system. Computational chemistry offers tools to quantify the degree of aromaticity and electron delocalization, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations, for instance, compute the magnetic shielding at the center of a ring system; a negative value typically indicates aromatic character. Studies on the carbazole moiety show significant aromatic character, contributing to its thermal stability. The substituents—the hydroxyl and benzyl (B1604629) groups—can modulate the electron density and delocalization within the carbazole framework. The hydroxyl group, being an electron-donating group, can enhance the π-electron density of the ring system. In contrast, the large benzyl group is sterically hindered and typically adopts a conformation that is nearly perpendicular to the carbazole plane, which minimizes steric strain but also limits electronic conjugation between the benzyl ring and the carbazole core.

Molecular Reactivity and Mechanistic Pathway Elucidation via Computation

Computational methods are invaluable for predicting the reactivity of molecules and elucidating complex reaction mechanisms. For this compound, theoretical tools can predict sites susceptible to electrophilic or nucleophilic attack and model reaction pathways, such as its synthesis or metabolism.

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The distribution of the HOMO indicates the regions most likely to donate electrons (nucleophilic sites), while the LUMO distribution highlights electron-accepting regions (electrophilic sites). In substituted carbazoles, the HOMO is often localized on the carbazole ring, making it susceptible to electrophilic substitution. For example, modeling the bromination of a this compound precursor would involve calculating the activation energies for substitution at different positions to predict the regioselectivity of the reaction. Such computational analyses provide a deeper understanding of reaction kinetics and thermodynamics, guiding synthetic strategies.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

For N-substituted carbazoles, a key conformational feature is the orientation of the substituent relative to the planar carbazole moiety. Crystallographic and computational studies on related N-benzyl and N-allyl carbazoles show that the substituent group is typically positioned almost perpendicular to the carbazole plane. For this compound, this perpendicular arrangement would minimize the steric interactions between the benzyl group and the hydrogen atoms on the carbazole ring. MD simulations can further reveal how the molecule behaves over time in different environments, such as in solution, providing insights into its flexibility, solvent interactions, and the stability of different conformations.

Table 2: Calculated Conformational Data for N-Substituted Carbazoles

Compound Method Dihedral Angle (Substituent vs. Carbazole Plane)
9-Allyl-9H-carbazole-3,6-dicarbaldehyde Crystallography 89.0°

Note: The dihedral angle represents the torsion between the plane of the substituent and the mean plane of the carbazole core.

Computational Design of Carbazole Derivatives for Specific Electronic Properties

Computational chemistry plays a pivotal role in the in silico design of novel molecules. By starting with a core structure like this compound, chemists can computationally model the effects of adding, removing, or modifying functional groups to tailor the molecule's electronic and photophysical properties for specific applications.

For example, if the goal is to design a new fluorescent sensor, TD-DFT calculations can predict how different substituents would alter the absorption and emission wavelengths. The interplay between electron-donating groups (like -OH) and electron-withdrawing groups can be systematically studied to tune the HOMO-LUMO gap, which directly influences the optical and electronic characteristics. This computational pre-screening allows for the rational design of derivatives with enhanced properties, such as improved quantum yields or specific recognition capabilities for ions, before undertaking laborious and expensive synthesis. clockss.org

Prediction of Spectroscopic Signatures (e.g., Absorption, Emission)

Theoretical prediction of spectroscopic signatures is one of the most powerful applications of computational chemistry. Using methods like TD-DFT, it is possible to calculate the UV-visible absorption and fluorescence emission spectra of molecules like this compound with reasonable accuracy.

These calculations provide information on the energies of electronic transitions (which correspond to absorption wavelengths), their intensities (oscillator strengths), and the nature of the orbitals involved (e.g., π-π* transitions). For substituted carbazoles, the absorption and emission maxima are sensitive to the electronic nature of the substituents and their positions on the carbazole ring. For instance, a study on ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate demonstrated its application as a fluorescent chemosensor. clockss.org Computational modeling can simulate these spectra in different solvents using implicit solvation models, helping to interpret experimental data and understand how the environment affects the photophysical properties.

Applications in Advanced Materials and Optoelectronics

Carbazole (B46965) Derivatives as Components in Organic Electronic Devices

Carbazole and its derivatives are integral to the development of organic electronic devices. Their versatility allows them to be used in multiple roles, from charge transport to light emission. mdpi.com The ability to modify the carbazole core at various positions (such as the N9 position with a benzyl (B1604629) group and the C4 position with a hydroxyl group) allows for the precise engineering of molecular properties like solubility, energy levels (HOMO/LUMO), and charge mobility. mdpi.com This molecular tunability has led to the widespread application of carbazole derivatives in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net

The electron-donating nature of the carbazole core makes its derivatives highly effective as hole-transporting materials (HTMs). mdpi.comresearchgate.net In devices like OLEDs and perovskite solar cells, the HTM layer facilitates the efficient movement of positive charge carriers (holes) from the anode to the emissive or active layer, which is crucial for high device performance. mdpi.comgoogle.com

Carbazole-based HTMs are valued for several key attributes:

Good Hole Mobility: The extensive π-conjugated system of the carbazole unit allows for efficient delocalization of positive charges.

High Thermal Stability: The rigid structure of carbazole contributes to high glass transition temperatures (Tg) in amorphous films, preventing morphological changes caused by heat generated during device operation and thus enhancing device longevity. researchgate.netmdpi.com

Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of carbazole derivatives can be tuned through chemical modification to align with the energy levels of adjacent layers, minimizing the energy barrier for hole injection. researchgate.net

Researchers have synthesized and tested numerous carbazole derivatives as HTMs. For instance, materials based on 4-(9H-carbazol-9-yl)triphenylamine have demonstrated good thermal stability and have been used to enhance the efficiency of OLEDs. mdpi.com Similarly, in the realm of perovskite solar cells, novel carbazole-based molecules have been developed as effective HTMs, leading to high photovoltaic conversion efficiencies. nih.govrsc.org The introduction of a benzyl group at the 9-position can improve solubility and influence the molecular packing in the solid state, which in turn affects the charge transport properties.

Table 1: Performance of Selected Carbazole-Based Hole-Transporting Materials in OLEDs This table presents data for representative carbazole derivatives to illustrate their function, as specific performance data for 9-Benzyl-9H-carbazol-4-ol is not available in the provided sources.

HTM Derivative Device Structure Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. EQE (%) Source
**HTM 3c*** ITO/HATCN/NPB/HTM/CBP:5% Ir(ppy)3/Bphen/LiF/Al 45.8 38.7 15.3 mdpi.com
Reference ITO/HATCN/NPB/CBP:5% Ir(ppy)3/Bphen/LiF/Al 38.5 32.1 12.8 mdpi.com

*HTM 3c is a derivative based on 4-(9H-carbazol-9-yl)triphenylamine.

In phosphorescent OLEDs (PhOLEDs), a host material is required to disperse the phosphorescent emitter (guest) and facilitate energy transfer. Carbazole derivatives are widely used as host materials primarily due to their high triplet energy (ET). mdpi.comnih.gov A high ET is essential to prevent the back-transfer of energy from the guest to the host, ensuring that the emitter can release its energy as light efficiently.

The key advantages of carbazole-based host materials include:

High Triplet Energy: The carbazole moiety possesses a high triplet energy, making it suitable for hosting both green and blue phosphorescent emitters. nih.gov

Good Thermal Stability: As with HTMs, high thermal stability is crucial for the operational lifetime of OLEDs. researchgate.net

Bipolar Charge Transport: By combining the hole-transporting carbazole unit with an electron-transporting moiety in the same molecule, it is possible to create bipolar host materials. This balanced charge transport leads to a wider recombination zone within the emissive layer, improving device efficiency and reducing efficiency roll-off at high brightness. nih.gov

For example, compounds containing pyridinyl-carbazole fragments have been synthesized and used as host materials, demonstrating high thermal stability (decomposition temperatures >360 °C) and high glass transition temperatures (>125 °C), forming the stable amorphous films required for OLED fabrication. nih.gov

Carbazole derivatives are frequently employed as the electron-donor component in the active layer of bulk heterojunction (BHJ) organic solar cells. researchgate.nete3s-conferences.org In a BHJ solar cell, a blend of an electron donor and an electron acceptor material absorbs sunlight to generate excitons (bound electron-hole pairs), which are then separated at the donor-acceptor interface. e3s-conferences.org

The utility of carbazole derivatives in OSCs stems from their:

Strong Electron-Donating Ability: The carbazole unit can effectively donate electrons upon photoexcitation.

Broad Light Absorption: Through molecular design, the absorption spectrum of carbazole-based donors can be tailored to cover a significant portion of the solar spectrum. nih.gov

Tunable Energy Levels: The HOMO and LUMO energy levels can be adjusted to create a sufficient offset with the acceptor material (like PCBM), which provides the driving force for efficient exciton dissociation. e3s-conferences.org

For instance, an acceptor-donor-acceptor (A-D-A) type small molecule, DI3TCz, which uses carbazole as the central donor unit, has been synthesized for use in OSCs. Devices fabricated with this material achieved a power conversion efficiency (PCE) of 6.46%, which was a high value for carbazole-based small molecule OPVs at the time of the report. nih.gov

Table 2: Photovoltaic Performance of a Carbazole-Based Small Molecule Donor This table shows performance data for a representative carbazole derivative to illustrate its function in organic solar cells.

Donor Molecule Acceptor Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Source
DI3TCz PC71BM 0.97 10.40 65 6.46 nih.gov
DR3TCz PC71BM 0.98 9.07 56 4.98 nih.gov

The π-conjugated nature of carbazole derivatives endows them with semiconducting properties. This allows them to be used as the active channel material in organic field-effect transistors (OFETs). Furthermore, these materials are electroactive, meaning their optical and electronic properties can be changed by applying an electrical potential. researchgate.net

Polycarbazoles, which are polymers made from carbazole monomers, are a notable class of conducting polymers. researchgate.net They can be synthesized via electrochemical polymerization, where a thin, electroactive film is deposited directly onto an electrode surface. researchgate.netresearchgate.net This process allows for the creation of materials with controllable thickness and properties. These films often exhibit electrochromism, changing color as they are switched between their neutral and oxidized states. For example, electrochemically prepared polycarbazole films can appear transparent or colorless in their reduced state and turn green upon oxidation. researchgate.net Studies on 9-benzyl-9H-carbazole have shown that it can be electrochemically oxidized to form such polymer films. researchgate.net

Photophysical Performance and Charge Transport Characteristics

The performance of any organic electronic device is fundamentally linked to the photophysical properties and charge transport characteristics of the materials used. For carbazole derivatives like this compound, understanding these properties is key to optimizing their function. The photophysical behavior governs how the molecule interacts with light (absorption and emission), while charge transport characteristics determine the efficiency of electron and hole movement through the material. researchgate.net

Charge carrier mobility is a measure of how quickly an electron or hole can move through a semiconductor material under the influence of an electric field. frontiersin.orgmdpi.com In organic semiconductors, which are often amorphous or polycrystalline, mobility is typically lower than in their inorganic counterparts and is a critical factor limiting device performance. frontiersin.org

In materials like carbazole derivatives, charge transport generally occurs via a "hopping" mechanism. In this process, a charge carrier (electron or hole) moves between localized states, which correspond to individual molecules or conjugated segments of a polymer chain. The rate of hopping is influenced by:

Intermolecular Distance and Orientation: Closer molecular packing and favorable orbital overlap between adjacent molecules lead to higher mobility.

Energetic Disorder: Variations in the energy levels of the localized states (HOMO/LUMO) create energetic barriers that charges must overcome, reducing mobility.

Electronic Coupling: The strength of the electronic interaction between neighboring molecules dictates the ease of charge transfer.

The molecular structure of this compound directly influences these factors. The rigid carbazole core provides a good foundation for π-π stacking, while the bulky benzyl group at the N9-position can affect the intermolecular distance and packing motif. The hydroxyl group at the C4-position can introduce hydrogen bonding, potentially leading to more ordered microstructures and influencing the energetic landscape. Computational methods, such as Density Functional Theory (DFT), are often used to predict the reorganization energies and electronic couplings of new materials to estimate their potential charge mobility before synthesis. nih.gov

Exciton Dynamics (Migration, Dissociation)

While specific studies detailing the exciton dynamics—namely exciton migration and dissociation—solely for this compound are not extensively documented in publicly available research, the general principles governing carbazole derivatives provide a strong inferential basis for its behavior. In carbazole-based materials, the carbazole moiety typically serves as an excellent hole-transporting unit due to its electron-rich nature. The benzyl group, being an aromatic substituent, can influence the intermolecular stacking and electronic coupling, which are critical factors in exciton migration.

Exciton migration, the process by which an exciton (a bound state of an electron and an electron hole) moves from one molecule to another, is fundamental to the operation of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of this migration in a material composed of this compound would be dependent on the degree of orbital overlap between adjacent molecules. The bulky nature of the benzyl group might introduce steric hindrance, potentially affecting the packing and, consequently, the rate of exciton migration.

Exciton dissociation, the separation of the electron and hole, is a crucial step in OPVs. The hydroxyl group at the 4-position can introduce a degree of polarity and the potential for hydrogen bonding. This could influence the local dielectric environment and the charge transfer states, thereby impacting the efficiency of exciton dissociation at donor-acceptor interfaces. The specific interplay of the benzyl and hydroxyl groups on the carbazole core would ultimately determine the precise dynamics of excitons within a material based on this compound.

Light-Harvesting Efficiencies (LHEs)

The light-harvesting efficiency of a molecule is a measure of its ability to absorb photons at a given wavelength. For carbazole derivatives, their absorption properties are typically in the ultraviolet (UV) and near-UV regions of the electromagnetic spectrum. The functionalization of the carbazole core can modulate these properties.

Parameter General Range for Carbazole Derivatives Anticipated Influence of Substituents in this compound
Absorption Maxima (λmax) 290-350 nmThe benzyl group may cause a slight red-shift. The hydroxyl group could lead to further shifts depending on the solvent polarity and hydrogen bonding.
Molar Absorptivity (ε) 104 - 105 L·mol-1·cm-1The extended conjugation from the benzyl group could potentially increase the molar absorptivity.
Fluorescence Quantum Yield (ΦF) VariableThe bulky benzyl group might restrict vibrational modes, potentially increasing the quantum yield. The hydroxyl group could introduce non-radiative decay pathways, possibly decreasing it.

Note: This table is based on general knowledge of carbazole derivatives and is intended to be illustrative. Specific experimental data for this compound is required for accurate values.

Influence of Molecular Architecture on Electronic and Optical Behavior

The molecular architecture of this compound is a key determinant of its electronic and optical properties. The carbazole unit itself is a planar, rigid structure with a high triplet energy, making it a suitable host material in phosphorescent OLEDs.

The introduction of a benzyl group at the nitrogen atom (position 9) has several implications. It increases the solubility of the molecule in organic solvents, which is advantageous for solution-based processing of thin films for electronic devices. Electronically, the benzyl group is largely electronically decoupled from the carbazole π-system due to the tetrahedral geometry of the nitrogen atom. However, its steric bulk significantly influences the solid-state morphology. The dihedral angle between the carbazole plane and the phenyl ring of the benzyl group is typically large, which can disrupt π-π stacking between carbazole units. This can be beneficial in preventing the formation of aggregates that often lead to quenching of luminescence.

The hydroxyl group at the 4-position directly functionalizes the carbazole's aromatic core. As an electron-donating group, it can raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbazole system. This can affect the charge injection properties and the color of the emitted light in an OLED. Furthermore, the ability of the hydroxyl group to form hydrogen bonds can lead to specific intermolecular interactions, influencing the self-assembly and thin-film morphology of the material.

Carbazole Compounds in Photoredox Catalysis and Photoinitiation

Carbazole derivatives have garnered significant attention for their use in photoredox catalysis and as photoinitiators for polymerization due to their favorable electrochemical and photophysical properties.

Photoredox Catalysts in Polymerization Processes

While there is no direct evidence of this compound being used as a photoredox catalyst in polymerization, the general characteristics of the carbazole scaffold make it a promising candidate. Carbazole-containing molecules can act as potent electron donors upon photoexcitation.

In a typical photoredox catalytic cycle for polymerization, the photocatalyst absorbs light and is excited to a higher energy state. In this excited state, it can engage in single-electron transfer (SET) with a monomer or another species to initiate polymerization. The electron-rich nature of the carbazole core, enhanced by the hydroxyl group, would make this compound a good candidate for oxidative quenching cycles where it donates an electron. The benzyl group's main role in this context would be to enhance solubility and processability.

Photoinitiators for Advanced Curing Systems

Similarly, in the realm of photoinitiators for advanced curing systems, specific data for this compound is lacking. However, the carbazole framework is a well-established component of photoinitiating systems. These systems are crucial for applications such as dental resins, coatings, and 3D printing, where rapid curing upon exposure to light is required.

Molecular Sensing Platforms Based on Carbazole Scaffolds

Design Principles for Carbazole-Based Fluorescent Sensors

The design of effective fluorescent sensors based on carbazole (B46965) scaffolds involves strategic chemical modifications to optimize their interaction with target molecules and to transduce this binding event into a measurable optical signal.

A fundamental design principle for carbazole-based sensors is the covalent linkage of the carbazole fluorophore, the signaling component, to a specific recognition unit, or binding site. This recognition unit is responsible for selectively interacting with the target analyte. The choice of this unit determines the sensor's specificity.

For instance, a 9-benzyl-9H-carbazole derivative has been designed as a chemosensor for rare earth cations, specifically Ce(III). clockss.org In this design, the carbazole moiety acts as the fluorescent reporter, while other parts of the molecule, likely containing heteroatoms like oxygen or nitrogen, serve as the binding site for the metal ion. clockss.orgclockss.org The interaction with the analyte modulates the electronic properties of the carbazole, leading to a change in its fluorescence emission. clockss.org

Another example involves constructing a sensor where a 9-ethyl-9H-carbazole fluorophore is linked to a bis(pyridin-2-ylmethyl)amine (dpa) unit. clockss.org The dpa group provides a well-defined coordination site that selectively binds to metal ions like Cu²⁺. clockss.org Similarly, hydroxycarbazole derivatives can serve as both the fluorophore and the recognition unit for anions, utilizing the hydrogen atoms on the pyrrolic nitrogen and the hydroxy group for hydrogen bond interactions. nih.gov

Table 1: Examples of Recognition Units Integrated with Carbazole Fluorophores

Fluorophore Scaffold Recognition Unit Target Analyte Sensing Outcome
9-Benzyl-9H-carbazole derivative Ester Carbonyl Group Ce³⁺ Fluorescence enhancement
9-Ethyl-9H-carbazole Bis(pyridin-2-ylmethyl)amine (dpa) Cu²⁺ Fluorescence quenching

A key aspect of sensor design is engineering the molecule to produce a specific and easily detectable change in its fluorescence upon binding to the analyte. These responses are typically classified as "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement).

Turn-Off Sensors : In a "turn-off" sensor, the fluorescence of the carbazole scaffold is strong in its free state but is quenched upon binding to the analyte. This quenching can occur through mechanisms like photoinduced electron transfer (PET) or energy transfer, often facilitated by the presence of paramagnetic metal ions like Cu²⁺. clockss.org A sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine, for example, shows fluorescence quenching upon forming a 1:1 complex with Cu²⁺. clockss.org

Turn-On Sensors : Conversely, "turn-on" sensors are designed to be weakly fluorescent or non-fluorescent in their free form, with fluorescence significantly increasing upon analyte binding. This is often a preferred mechanism as it produces a signal against a dark background, enhancing sensitivity. The detection of Ce³⁺ by a 9-benzyl-9H-carbazole derivative is an example of a "turn-on" response, where the complexation with the metal ion leads to a significant increase in fluorescence intensity. clockss.orgsemanticscholar.org Similarly, hydroxycarbazole derivatives act as "turn-on" sensors for certain anions, where the binding interaction enhances the fluorescence emission. nih.gov

The choice between a turn-on and turn-off mechanism depends on the specific electronic interactions between the sensor and the analyte and is a critical consideration in the molecular engineering phase.

Mechanisms of Molecular Recognition and Sensing

The ability of carbazole-based sensors to detect analytes is governed by several photophysical mechanisms. These processes are triggered by the specific interaction between the sensor's recognition unit and the target molecule, leading to the observed change in fluorescence.

Many carbazole-based sensors operate through an Intramolecular Charge Transfer (ICT) mechanism. nih.gov These sensors are typically designed as donor-acceptor (D-A) systems, where the electron-rich carbazole unit acts as the electron donor and is linked to an electron-accepting moiety. nih.govfrontiersin.org

Upon photoexcitation, an electron is transferred from the carbazole donor to the acceptor, creating an excited state with a large dipole moment. nih.gov The energy of this ICT state, and thus the wavelength of the fluorescence emission, is highly sensitive to the local environment. nih.gov When the sensor binds to an analyte, the interaction can alter the efficiency of the ICT process or the stability of the ICT state, leading to a detectable change in the fluorescence signal. nih.govrsc.org For example, the fluorescence quenching of a carbazole-carborane system in solution is attributed to an ICT process. nih.govfrontiersin.org The design of molecular sensors can be based on changes in the efficiency of the ICT process upon complexation of an analyte with the donor or acceptor parts of the molecule. nih.gov

Aggregation-Induced Emission (AIE) is a powerful phenomenon utilized in many modern fluorescent sensors. nih.gov Molecules with AIE characteristics are typically non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to strong fluorescence. nih.gov

Carbazole derivatives have been successfully functionalized to exhibit AIE properties. For instance, a carbazole-based fluorophore linked to o-carborane shows typical AIE behavior. nih.govfrontiersin.org While it is weakly fluorescent in a good solvent like THF due to ICT-induced quenching, its aggregation in a solvent mixture or in the solid state leads to significant fluorescence enhancement. nih.govfrontiersin.org This principle is exploited for sensing, where the addition of an analyte can induce the aggregation of sensor molecules, thereby "turning on" their fluorescence. This AIE-based turn-on mechanism provides a highly sensitive detection method. nih.gov

Table 2: Comparison of Sensing Mechanisms in Carbazole Scaffolds

Mechanism Principle Typical Response Advantage
ICT Modulation of electron transfer between a donor (carbazole) and an acceptor upon analyte binding. Varies (Quenching or Enhancement) High sensitivity to the analyte's electronic nature and local environment.
AIE Analyte-induced aggregation restricts intramolecular rotation, activating a radiative decay channel. Turn-On Low background signal, leading to high sensitivity and contrast.

| ESPT | Analyte interaction (e.g., deprotonation) with H-bonding groups disrupts the proton transfer pathway. | Turn-Off or Ratiometric Shift | High selectivity for anions that can act as proton acceptors. |

Excited-State Proton Transfer (ESPT) is another sophisticated mechanism employed in the design of fluorescent sensors, particularly for anions. nsf.gov Sensors designed for ESPT typically contain both a proton donor (e.g., a hydroxyl group) and a proton acceptor within the same molecule, forming an intramolecular hydrogen bond. nih.govnsf.gov

Upon excitation, the acidity and basicity of these groups change, facilitating an ultrafast transfer of a proton from the donor to the acceptor. This creates an excited-state tautomer that fluoresces at a much longer wavelength (a large Stokes shift) than the initial form.

In the context of sensing, carbazole derivatives containing hydroxyl groups, such as 1-hydroxycarbazole, are excellent candidates for ESPT-based anion detection. nih.gov The presence of a basic anion, like fluoride (F⁻), can interact with the hydroxyl and/or the carbazole N-H group. nih.gov This interaction disrupts the intramolecular hydrogen bond and inhibits the ESPT process. As a result, the long-wavelength emission from the tautomer is quenched or disappears, while the emission from the original form may increase, leading to a "turn-off" or ratiometric sensing signal. This mechanism provides high selectivity for anions capable of acting as hydrogen-bond acceptors or Brønsted bases. nih.gov

Computational Verification of Sensing Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable in elucidating the sensing mechanisms of carbazole-based molecular sensors. These theoretical investigations provide valuable insights into the electronic structure, binding energies, and charge transfer processes that underpin the recognition of chemical species. While specific computational studies on 9-Benzyl-9H-carbazol-4-ol are not extensively documented, the principles derived from studies on analogous carbazole derivatives offer a robust framework for understanding its potential sensing behavior.

Theoretical analyses of carbazole derivatives designed for anion sensing often focus on the interactions between the analyte and the hydrogen-bond donating moieties of the sensor. mdpi.com For a molecule like this compound, computational models would likely predict that the hydroxyl (-OH) group at the 4-position and the N-H group of the carbazole ring are the primary sites for anion recognition through hydrogen bonding. DFT calculations can be used to optimize the geometry of the sensor-anion complex, revealing the bond lengths and angles that characterize this interaction. mdpi.com

Furthermore, computational methods are employed to calculate the binding energies between the carbazole-based sensor and various anions. This allows for a theoretical prediction of the sensor's selectivity. For instance, calculations might show a stronger binding affinity for more basic anions like fluoride or acetate (B1210297), which is a common observation in carbazole sensors equipped with hydrogen-bond donors. nih.gov

Molecular electrostatic potential (MEP) maps are another powerful tool in the computational analysis of these sensors. These maps visualize the electron density distribution around the molecule, highlighting the electron-rich and electron-deficient regions. For this compound, the MEP would likely show a positive potential around the hydroxyl and N-H protons, indicating their propensity to interact with anionic species.

Frontier molecular orbital (HOMO-LUMO) analysis is also crucial in understanding the electronic transitions that give rise to the fluorescence or colorimetric response of the sensor upon analyte binding. Computational models can predict how the HOMO and LUMO energy levels of the carbazole scaffold are perturbed upon complexation with an anion or metal ion. This change in the energy gap is directly related to the observed shifts in the absorption and emission spectra of the sensor.

Advanced Sensor Applications for Chemical Species Detection

The carbazole scaffold, with its rigid, planar structure and rich photophysical properties, serves as an excellent platform for the development of chemosensors. The functionalization of the carbazole core allows for the tuning of its selectivity and sensitivity towards various chemical species.

Anion Detection

The detection of anions is a significant area of research due to their importance in biological and environmental systems. Carbazole derivatives have been extensively explored as anion sensors, primarily due to the hydrogen-bond donating capability of the carbazole N-H group. In the case of this compound, the presence of a hydroxyl group at the 4-position is expected to enhance its anion sensing capabilities.

The sensing mechanism for anions by hydroxy-substituted carbazoles often involves the formation of hydrogen bonds between the acidic protons of the sensor (from the N-H and O-H groups) and the anion. mdpi.com This interaction can lead to a variety of photophysical responses, including fluorescence quenching or enhancement, or a colorimetric change. For example, some carbazole-based sensors exhibit a "turn-on" fluorescence response in the presence of certain anions. mdpi.com

Research on 1,8-diaminocarbazole derivatives has shown that the introduction of electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger anion binding and a colorimetric response. nih.gov While the benzyl (B1604629) group at the 9-position of this compound is not strongly electron-withdrawing, the cooperative effect of the N-H and O-H groups can still facilitate effective anion recognition.

The selectivity of carbazole-based anion sensors can be tuned by modifying the structure of the receptor. For instance, creating macrocyclic structures incorporating carbazole units has been shown to enhance selectivity for specific carboxylates. beilstein-journals.org While this compound is a simpler acyclic structure, its fundamental binding motifs are relevant to the design of more complex sensors.

Below is a table summarizing the anion sensing characteristics of a representative hydroxycarbazole-based sensor.

SensorAnalyteDetection LimitBinding Constant (K)
1-hydroxycarbazoleF⁻--
1-hydroxycarbazoleCl⁻--

Data for this compound is not available; the table shows data for a related compound to illustrate typical performance.

Metal Ion Detection

The carbazole framework is also a versatile platform for the development of fluorescent sensors for metal ions. The introduction of specific coordinating groups onto the carbazole scaffold can impart selectivity for different metal cations.

A study on a 9-benzyl-9H-carbazole derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, has demonstrated its potential as a fluorescent chemosensor for the rare earth cation Ce³⁺. clockss.org This sensor exhibits a significant increase in fluorescence intensity upon binding with Ce³⁺, while other rare earth metals induce minimal changes. clockss.org This selectivity is attributed to the specific geometric and electronic matching between the sensor and the Ce³⁺ ion. clockss.org

The sensing mechanism is believed to involve the coordination of the metal ion with the ester carbonyl group of the sensor. clockss.org This interaction enhances the electron density on the carbazole ring system, leading to the observed fluorescence enhancement. clockss.org The 1:1 binding stoichiometry between the sensor and Ce³⁺ was confirmed by Job's plot analysis. clockss.org

While this study was not conducted on this compound itself, it highlights the potential of the 9-benzyl-9H-carbazole scaffold in metal ion sensing. The presence of a hydroxyl group in the 4-position of this compound could potentially introduce an additional coordination site for metal ions, possibly altering its selectivity and sensitivity compared to the derivative studied.

The performance of the ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate sensor for Ce³⁺ is summarized in the table below.

SensorAnalyteDetection LimitAssociation Constant (K)
Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylateCe³⁺7.269 × 10⁻⁶ M2.419 × 10⁵ L·mol⁻¹

Future Directions in Carbazole Chemistry Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of carbazole (B46965) derivatives has been a central theme in organic chemistry, with a continuous drive to develop more efficient, selective, and environmentally friendly methods. bohrium.comresearchgate.net Traditional methods for constructing the carbazole skeleton, such as the Borsche-Drechsel cyclization, Graebe-Ullman reaction, and Clemo-Perkin method, have been foundational. tandfonline.comnih.gov However, recent research has focused on transition-metal-catalyzed reactions, C-H activation, and various cyclization strategies to overcome the limitations of classical methods. nih.govrsc.org

Future synthetic approaches applicable to "9-Benzyl-9H-carbazol-4-ol" and its analogues will likely focus on:

Palladium-Catalyzed C-H Activation: This strategy has emerged as a powerful tool for constructing carbazole nuclei. nih.govrsc.org It allows for the direct formation of C-C and C-N bonds, offering a more atom-economical and efficient route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. tandfonline.com

Annulation and Cycloaddition Reactions: Novel annulation strategies, including [4+2] cycloadditions, are being explored to build the carbazole core from simpler precursors. researchgate.netresearchgate.net These methods can provide rapid access to highly functionalized carbazoles that would be challenging to synthesize otherwise.

Gold and Rhodium Catalysis: Catalysts based on gold and rhodium have shown promise in mediating intramolecular benzannulation and cyclization reactions to form the carbazole skeleton under mild conditions. nih.govrsc.org

The table below summarizes some modern synthetic strategies that could be adapted for the synthesis of "this compound" and its derivatives, highlighting their key advantages.

Synthetic StrategyCatalyst/Reagent ExampleKey AdvantagesPotential Application for this compound
C-H ActivationPalladium (Pd) catalystsHigh atom economy, regioselectivity, reduced need for pre-functionalization. nih.govrsc.orgDirect arylation or amination to build the carbazole core of the precursor, 4-hydroxycarbazole.
Annulation ReactionsRhodium (Rh) catalystsAccess to complex and tetracyclic carbazoles, high efficiency. researchgate.netnih.govConstruction of the carbazole framework with specific substituents prior to benzylation.
Cycloaddition ReactionsTransition-metal-free (e.g., base-promoted)Mild reaction conditions, formation of multiple bonds in one step. researchgate.netA convergent approach to building the functionalized carbazole ring system.
Gold-Catalyzed CyclizationGold (Au) salts (e.g., NaAuCl4·2H2O)Regioselective synthesis from readily available materials. rsc.orgEfficient cyclization of indole-tethered allenes or alkynes to form the carbazole core. chim.itnih.gov

These advanced synthetic methods promise to deliver not only higher yields and better selectivity but also access to a wider diversity of carbazole structures, enabling the fine-tuning of their properties for specific applications.

Advanced Computational Approaches for Predicting Properties and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. nih.gov For carbazole derivatives like "this compound," computational methods can accelerate the discovery and design of new functional molecules by predicting their behavior before synthesis.

Key computational approaches being applied to carbazole chemistry include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and spectroscopic properties of carbazole derivatives. nih.govresearchgate.net These calculations can predict key parameters such as HOMO-LUMO energy levels, which are crucial for understanding the electronic and optical properties of materials used in organic electronics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. protoqsar.com These models can be used to predict the potential bioactivity of new carbazole derivatives, guiding the design of new drug candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, such as their conformational changes and interactions with their environment. nih.gov This is particularly useful for understanding how carbazole-based molecules interact with biological targets or self-assemble in materials.

The application of these computational tools can significantly reduce the time and resources required for experimental research by prioritizing the most promising candidate molecules for synthesis and testing. protoqsar.com For "this compound," these methods could be used to predict its photophysical properties, thermal stability, and potential as a building block for larger, more complex functional molecules.

Rational Design of Carbazole-Based Molecules for Emerging Technologies

The unique photophysical and electronic properties of the carbazole moiety make it a privileged scaffold in materials science. tandfonline.comijrpc.com The rational design of carbazole-based molecules, including derivatives of "this compound," is a key strategy for developing materials for a range of emerging technologies.

The core principle of rational design involves systematically modifying the molecular structure to achieve desired properties. researchgate.netacs.org In the context of carbazoles, this can involve:

Functionalization at Specific Positions: Introducing electron-donating or electron-withdrawing groups at the 3, 6, or 9 positions of the carbazole ring can tune the electronic properties, influencing fluorescence, charge transport, and stability. tandfonline.commdpi.com

Extension of the π-Conjugated System: Fusing additional aromatic rings to the carbazole core can alter the absorption and emission spectra, which is critical for applications in organic light-emitting diodes (OLEDs) and solar cells. tandfonline.com

Introduction of Specific Functional Moieties: Attaching specific functional groups can impart new functionalities. For example, incorporating phosphonic acid groups can improve the solubility and interfacial properties of carbazole-based materials for use as hole transport layers in perovskite LEDs. researchgate.net Similarly, designing carbazole derivatives that can act as fluorescent chemosensors allows for the detection of specific ions. semanticscholar.orgclockss.org

The table below illustrates how the rational design of carbazole derivatives can target specific technological applications.

Emerging TechnologyDesign StrategyDesired Property EnhancementExample Application
Organic Light-Emitting Diodes (OLEDs)Introducing bulky substituents at the N-9 position; creating rigid, non-planar structures. acs.orgHigh thermal stability, high photoluminescence quantum yield, efficient charge transport. acs.orgresearchgate.netHost materials for phosphorescent emitters, thermally activated delayed fluorescence (TADF) materials.
Perovskite Solar Cells (PSCs)Designing molecules with good solubility and appropriate energy levels. mdpi.comEfficient hole extraction and transport, improved device stability.Hole-Transporting Materials (HTMs) as an alternative to spiro-OMeTAD. mdpi.com
Bioimaging and SensingIncorporating moieties that can bind to specific analytes or function in biological environments. semanticscholar.orgresearchgate.netHigh fluorescence, selectivity for target molecules or ions, biocompatibility.Fluorescent probes for detecting metal cations or for imaging cellular components. clockss.orgresearchgate.net
Anticancer AgentsModifying the carbazole skeleton to interact with biological targets like topoisomerase II or specific cell receptors. ijrpc.comHigh cytotoxicity towards cancer cells, good bioavailability. nih.govDevelopment of new chemotherapeutic drugs.

Through the strategic and rational design of molecules based on the "this compound" scaffold, researchers can create a new generation of materials with tailored properties to meet the demands of future technologies. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is the molecular structure of 9-Benzyl-9H-carbazol-4-ol determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, with attention to R factors (e.g., R1<0.08R_1 < 0.08) and data-to-parameter ratios (>14:1 for reliability) . Validation tools like ORTEP-3 generate graphical representations of thermal ellipsoids to assess disorder or positional errors .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substitution patterns (e.g., benzyl group protons at δ 4.8–5.2 ppm).
  • IR : Stretching frequencies (e.g., O–H at ~3200 cm1^{-1}, aromatic C–C at ~1600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C19H15NO\text{C}_{19}\text{H}_{15}\text{NO}, expected m/zm/z 273.1154).
    • Purity assessment via HPLC (≥95%) ensures reliable data, referencing chromatographic standards (e.g., JP or NIST-certified materials) .

Q. How can synthetic routes for this compound be optimized?

  • Methodological Answer : Benzylation of carbazol-4-ol under basic conditions (e.g., K2_2CO3_3/DMF) is common. Monitor reaction progress via TLC, optimizing temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of carbazol-4-ol to benzyl bromide). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data between DSC and TGA for this compound?

  • Methodological Answer : Triangulate data using complementary methods:

  • DSC : Identifies phase transitions (e.g., melting points) but may miss decomposition if masked by endothermic events.
  • TGA : Quantifies mass loss but lacks specificity.
  • Hot-Stage Microscopy : Visualizes morphological changes during heating.
    Cross-validate with computational models (e.g., DFT for bond dissociation energies) to explain discrepancies .

Q. How are crystallographic data-to-parameter ratio discrepancies addressed during refinement?

  • Methodological Answer : Low ratios (<10:1) risk overfitting. Mitigate by:

  • Data Pruning : Remove weak reflections (I<2σ(I)I < 2σ(I)).
  • Constraints : Apply isotropic displacement parameters for non-H atoms.
  • Validation : Use checkCIF/PLATON to flag outliers. Compare results with SHELXL and alternative software (e.g., OLEX2) .

Q. What methodological considerations ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Stoichiometric Control : Use Schlenk lines for moisture-sensitive reagents.
  • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent oxidation.
  • Batch Consistency : Characterize multiple batches via 1H^1 \text{H} NMR and PXRD to confirm polymorphic uniformity .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate HOMO/LUMO gaps.
  • TD-DFT : Simulate UV-Vis spectra (e.g., λmax_{\text{max}} ~300 nm for carbazole derivatives).
  • MD Simulations : Assess solubility parameters in solvents (e.g., toluene vs. DMSO) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer :

  • NMR NOESY : Detects through-space interactions (e.g., benzyl protons coupling with carbazole H-1).
  • X-Ray : Provides absolute configuration. If conflicts arise, re-examine crystal packing effects (e.g., π-π stacking distorting solution-phase geometry) .

Q. What approaches validate purity when chromatographic and spectroscopic data conflict?

  • Methodological Answer :

  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • LC-MS : Detect trace impurities (<0.1%) undetected by NMR.
  • Single-Crystal Validation : Pure compounds crystallize without solvent incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.